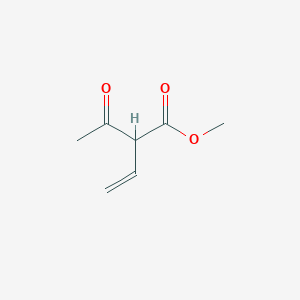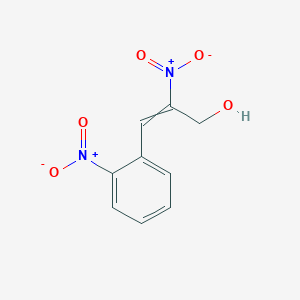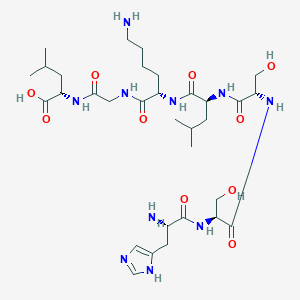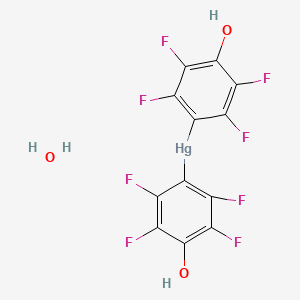
2,2'-Bis(3-chloroprop-1-en-1-yl)-1,1'-binaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene is an organic compound that features a binaphthalene core with two chloropropenyl groups attached at the 2 and 2’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene typically involves the reaction of 1,1’-binaphthalene with 3-chloroprop-1-en-1-yl chloride under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloropropenyl groups to propyl groups.
Substitution: The chlorine atoms in the chloropropenyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving molecular interactions and binding studies.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism by which 2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloropropenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or alter cellular pathways.
類似化合物との比較
Similar Compounds
2,2’-Bis(3-bromoprop-1-en-1-yl)-1,1’-binaphthalene: Similar structure but with bromine atoms instead of chlorine.
2,2’-Bis(3-fluoroprop-1-en-1-yl)-1,1’-binaphthalene: Fluorine atoms replace the chlorine atoms.
2,2’-Bis(3-methylprop-1-en-1-yl)-1,1’-binaphthalene: Methyl groups instead of chlorine atoms.
Uniqueness
2,2’-Bis(3-chloroprop-1-en-1-yl)-1,1’-binaphthalene is unique due to the presence of chloropropenyl groups, which impart distinct reactivity and potential applications compared to its analogs. The chlorine atoms can be selectively substituted, providing a versatile platform for the synthesis of various derivatives.
特性
CAS番号 |
918825-28-2 |
|---|---|
分子式 |
C26H20Cl2 |
分子量 |
403.3 g/mol |
IUPAC名 |
2-(3-chloroprop-1-enyl)-1-[2-(3-chloroprop-1-enyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C26H20Cl2/c27-17-5-9-21-15-13-19-7-1-3-11-23(19)25(21)26-22(10-6-18-28)16-14-20-8-2-4-12-24(20)26/h1-16H,17-18H2 |
InChIキー |
VYCZCXBOJCSGIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C=CCCl)C=CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
![Thiourea, N-(4-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14190235.png)





![3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B14190276.png)
![Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate](/img/structure/B14190288.png)
![Methyl {[(prop-2-en-1-yl)oxy]imino}acetate](/img/structure/B14190296.png)

![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14190312.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14190314.png)

